molecular formula C15H12N2O3 B8442396 5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide

5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide

Cat. No.: B8442396
M. Wt: 268.27 g/mol
InChI Key: NWPDXIZDNDCGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide group would produce an amine derivative.

Scientific Research Applications

5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The methoxy and amide groups can further influence the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-benzofuran-2-carboxylic acid amide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-Methoxy-benzo[b]thiophene-2-carboxylic acid amide: Similar structure but with a thiophene ring instead of a benzofuran ring.

Uniqueness

5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide is unique due to the presence of both a methoxy group and a pyridine carboxylic acid amide moiety. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C15H12N2O3/c1-19-11-3-5-13-10(6-11)7-14(20-13)9-2-4-12(15(16)18)17-8-9/h2-8H,1H3,(H2,16,18)

InChI Key

NWPDXIZDNDCGMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CN=C(C=C3)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-methoxybenzofuran boronic acid (1.2 mmol), 5-bromopyridine-2-carboxamide (1.0 mmol), Pd(PPh3)2Cl2 (0.024 mmol) and NEt3 (317 μL) were mixed in EtOH (10 mL) in a 20 mL microwave vial. The mixture was stirred at 140° C. for 10 min in a microwave reactor, filtered, and the precipitate was washed with water and EtOAc and dried under vacuum to afford the title compound (75 mg). 1H NMR δ ppm 9.10 (d, 1 H) 8.34 (dd, 1 H) 8.21 (br. s., 1 H) 8.00 (d, 1 H) 7.52-7.72 (m, 3 H) 7.25 (d, 1 H) 7.00 (dd, 1 H) 3.82 (s, 3H); MS m/z 269 (M+H).
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
317 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.024 mmol
Type
catalyst
Reaction Step One

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